![molecular formula C11H11FN2O3S B2516112 1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole CAS No. 835898-21-0](/img/structure/B2516112.png)
1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole
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Description
“1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a sulfonyl group (SO2), a fluorophenyl group, and an ethoxy group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonyl group, a fluorophenyl group, and an ethoxy group . The exact structure would depend on the positions of these groups on the imidazole ring.Chemical Reactions Analysis
The chemical reactions of “1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole” would depend on the reactivity of the functional groups present in the molecule. The imidazole ring, for instance, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Ethoxy-4-fluorophenyl)sulfonylimidazole” would depend on its molecular structure. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Applications
Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, indicates significant antimicrobial activity. These compounds, including sulfonamide derivatives, showed potent antifungal and antibacterial properties. Molecular docking studies suggested good binding affinities at the enzyme's active site, correlating with their in vitro antimicrobial screening results (Janakiramudu et al., 2017).
Electrochemical Applications
The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene) were studied in pure ionic liquids. This research offers insights into the electroactivity and ion insertion kinetics of polymers derived from fluorophenyl compounds, which might be relevant for applications in energy storage or sensors (Naudin et al., 2002).
Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. Notably, these compounds also improved plant resistance against the disease by enhancing superoxide dismutase (SOD) and peroxidase (POD) activities in rice, highlighting their potential in agricultural pest management (Shi et al., 2015).
Material Science Applications
Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains exhibited high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications. This study underscores the importance of sulfone and fluorophenyl groups in designing high-performance materials for energy applications (Kim et al., 2008).
properties
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-2-17-11-7-9(3-4-10(11)12)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWRSGMXXIDLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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